molecular formula C8H16Cl2N2O2 B2480688 1-(piperazin-1-yl)cyclopropane-1-carboxylic acid dihydrochloride CAS No. 1450977-70-4

1-(piperazin-1-yl)cyclopropane-1-carboxylic acid dihydrochloride

Cat. No.: B2480688
CAS No.: 1450977-70-4
M. Wt: 243.13
InChI Key: VWXOSTXVTNFJOJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-piperazin-1-ylcyclopropane-1-carboxylic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2.2ClH/c11-7(12)8(1-2-8)10-5-3-9-4-6-10;;/h9H,1-6H2,(H,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXOSTXVTNFJOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1450977-70-4
Record name 1-(piperazin-1-yl)cyclopropane-1-carboxylic acid dihydrochloride
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Preparation Methods

The synthesis of 1-(piperazin-1-yl)cyclopropane-1-carboxylic acid dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Acylation Reactions

The piperazine nitrogen atoms demonstrate nucleophilic acylation reactivity. In the presence of acyl chlorides or acid anhydrides, the compound undergoes substitution to form amide derivatives. For example:

  • Reaction with cyclopropanecarbonyl chloride in absolute ethanol under nitrogen yields 1-(cyclopropanecarbonyl)piperazine derivatives with >85% efficiency .

  • Methanesulfonyl chloride or ethyl sulfonyl chloride generates sulfonamide products (e.g., 89% yield for methanesulfonyl derivatives) .

Table 1: Acylation Reaction Conditions and Yields

Acylating AgentSolventTemperatureYieldSource
Cyclopropanecarbonyl chlorideEthanol0–25°C86%
Methanesulfonyl chlorideEthanol0–25°C89%
Trifluoroacetic acid (deprotection)CH₂Cl₂25°C91%

Salt Formation and Deprotection

The dihydrochloride form arises from protonation of the piperazine amine groups. Key steps include:

  • Deprotection of tert-butoxycarbonyl (Boc) groups using trifluoroacetic acid (TFA) in dichloromethane, achieving quantitative conversion .

  • Salt formation via reaction with HCl or acyl chlorides in ethanol, producing crystalline hydrochlorides (e.g., 43 g product from 68 g starting material) .

N-Oxidation

Under oxidative conditions (e.g., hydrogen peroxide or peracids), the secondary amines of piperazine can form N-oxides. While direct evidence for this compound is limited, analogous piperazine derivatives show:

  • N-Oxidation at ambient temperatures with m-chloroperbenzoic acid (mCPBA) .

  • Stabilization of N-oxide products via coordination with transition metals .

Coordination Chemistry

The piperazine moiety acts as a bidentate ligand in metal complexes:

  • Cadmium(II) Schiff-base complexes incorporating piperazine exhibit distorted octahedral geometries .

  • Protonated amines in the dihydrochloride form may limit direct coordination, requiring deprotonation under basic conditions .

Cyclization and Spirocompound Formation

The cyclopropane ring enables participation in cycloaddition or ring-opening reactions:

  • Diketopiperazine formation via intramolecular cyclization under basic conditions (e.g., DBU in toluene) .

  • Spirocyclic derivatives (e.g., 4,7-diazaspiro[2.5]octane) synthesized via borane-THF reduction of diketopiperazines .

Table 2: Cyclization Reaction Parameters

ReagentSolventTemperatureProductYieldSource
DBUTolueneRefluxDiketopiperazine98%
Borane-THFTHF0–25°C4,7-Diazaspiro[2.5]octane86%

Stability and Handling

  • Hazards : Skin/eye irritation (GHS H315, H319) and respiratory irritation (H335) .

  • Storage : Stable under inert gas (N₂) at –20°C; hygroscopic due to hydrochloride salts .

Scientific Research Applications

Scientific Research Applications

  • Antimicrobial Activity
    • Research has demonstrated that derivatives of compounds containing piperazine exhibit significant antibacterial properties. For instance, studies have shown that piperazine derivatives can effectively inhibit the growth of various bacterial strains, including Salmonella typhi and Bacillus subtilis . The incorporation of cyclopropane structures in these compounds may enhance their interaction with bacterial cell membranes, leading to increased efficacy.
  • Antiviral Properties
    • The compound's potential as an antiviral agent has been explored in the context of influenza A virus. Researchers have synthesized related compounds targeting the viral RNA-dependent RNA polymerase, indicating that modifications to the piperazine structure could yield effective antiviral agents . This suggests that 1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid dihydrochloride might serve as a scaffold for developing new antiviral therapies.
  • Neuropharmacology
    • The piperazine ring is often associated with neuroactive compounds. Studies indicate that piperazine derivatives can modulate neurotransmitter systems, potentially leading to applications in treating neurological disorders such as depression and anxiety . The cyclopropane component may further influence the pharmacokinetics and pharmacodynamics of these compounds.
  • Drug Design and Development
    • As a small molecule scaffold, this compound serves as a foundational structure for synthesizing novel drug candidates. Its ability to form various derivatives allows chemists to explore a wide range of biological activities through structure-activity relationship (SAR) studies .

Case Studies and Research Findings

StudyFocusFindings
Padmashali et al. (2009)Synthesis of piperazine derivativesDemonstrated strong antibacterial activity against multiple strains; suggested modifications can enhance efficacy .
PMC Article (2020)Antiviral drug developmentExplored piperazine-based compounds targeting influenza polymerase; indicated potential for new antiviral agents .
Brazilian Journal of Pharmaceutical Sciences (2020)Antimicrobial screeningReported moderate to strong activity against Salmonella typhi; highlighted importance of piperazine in drug design .

Mechanism of Action

The mechanism of action of 1-(piperazin-1-yl)cyclopropane-1-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid dihydrochloride
  • CAS Number : 1450977-70-4
  • Molecular Formula : C₈H₁₆Cl₂N₂O₂
  • Molecular Weight : 243.13 g/mol
  • Structure : Features a cyclopropane ring fused to a piperazine moiety (secondary amine) and a carboxylic acid group, with two hydrochloride counterions enhancing aqueous solubility .

Key Properties :

  • The dihydrochloride salt form improves solubility in polar solvents compared to the free base.

Comparison with Structurally Similar Compounds

Heterocyclic Amine Substitutions

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Biological/Physical Implications
1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride 1803581-23-8 C₉H₁₀ClNO₂ 207.64 Pyridine replaces piperazine Reduced basicity due to aromatic pyridine; lower hydrogen-bonding capacity .
Methyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate hydrochloride 2613383-14-3 C₁₀H₁₈ClNO₂ 219.71 Piperidine replaces piperazine; carboxylic acid esterified Increased lipophilicity (ester group); piperidine’s single nitrogen reduces hydrogen bonding vs. piperazine .
1-(Pyrrolidin-1-yl)cyclopropane-1-carboxylic acid hydrochloride 1450977-69-1 C₈H₁₄ClNO₂* ~192.66* Pyrrolidine (5-membered ring) replaces piperazine Smaller ring size and one nitrogen reduce conformational flexibility and basicity .

Cyclopropane Ring Modifications

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Implications
1-(Piperidin-1-yl)cyclohexanecarboxylic acid hydrochloride 1255718-32-1 C₁₂H₂₀ClNO₂ 261.75 Cyclohexane replaces cyclopropane Reduced ring strain; increased lipophilicity and steric bulk may hinder target binding .
1-(Piperazin-1-yl)cyclohexane-1-carboxamide dihydrochloride 1451040-53-1 C₁₁H₂₂Cl₂N₄O 309.22 Cyclohexane replaces cyclopropane; carboxylic acid → carboxamide Enhanced hydrogen bonding (amide group); altered solubility and bioavailability .

Functional Group and Salt Form Comparisons

Compound Name CAS Number Molecular Formula Salt Form Key Differences Solubility & Reactivity
Target Compound 1450977-70-4 C₈H₁₆Cl₂N₂O₂ Dihydrochloride Carboxylic acid + two HCl High aqueous solubility due to ionic form .
1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid hydrochloride 1955506-45-2 C₈H₁₅ClN₂O₂ Hydrochloride Single HCl counterion Lower solubility vs. dihydrochloride .
1-(Piperazin-1-yl)ethanone hydrochloride N/A C₆H₁₃ClN₂O Hydrochloride Carboxylic acid replaced by ketone Increased lipophilicity; altered metabolic pathways .

Biological Activity

1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid dihydrochloride (CAS: 1450977-70-4) is a compound with significant potential in medicinal chemistry, particularly in the development of new therapeutic agents. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications, particularly in cancer treatment.

The molecular formula for this compound is C8H16Cl2N2O2C_8H_{16}Cl_2N_2O_2. It is characterized by its piperazine moiety, which is known for enhancing biological activity through various mechanisms.

PropertyValue
Molecular Weight227.13 g/mol
CAS Number1450977-70-4
PurityMin. 95%

Synthesis

The synthesis of this compound typically involves the cyclization of piperazine derivatives with cyclopropane carboxylic acids. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to piperazine derivatives. For instance, a study synthesized novel N-(piperazin-1-yl)alkyl derivatives and evaluated their activity against human hepatocarcinoma cell lines (SMMC-7721, HepG2, Hep3B). The results indicated that certain derivatives exhibited potent cytotoxic effects with IC50 values as low as 0.51 µM against HepG2 cells .

Mechanism of Action:
The anticancer activity of these compounds is attributed to their ability to:

  • Induce apoptosis through mitochondrial disruption.
  • Elevate intracellular reactive oxygen species (ROS) levels.
  • Inhibit key signaling pathways involved in cell proliferation.

Other Biological Activities

In addition to anticancer properties, piperazine derivatives have been studied for their roles in:

  • Antimicrobial Activity: Some derivatives exhibit significant antibacterial properties.
  • Neurological Effects: Research suggests potential applications in treating neurological disorders due to their ability to cross the blood-brain barrier.

Case Studies

Several case studies have explored the efficacy of piperazine-based compounds:

  • Study on Hepatocarcinoma:
    • Objective: Evaluate the anticancer efficacy of piperazine derivatives.
    • Findings: Compound 10g showed significant inhibition of MEK1 kinase activity with an IC50 of 0.11 µM and induced apoptosis in HepG2 cells through ROS-mediated pathways .
  • Antimicrobial Evaluation:
    • Objective: Assess the antibacterial properties of substituted piperazine compounds.
    • Results: Certain derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Q & A

Q. What are the established synthetic routes for 1-(piperazin-1-yl)cyclopropane-1-carboxylic acid dihydrochloride, and how can purity be optimized?

Methodological Answer : The synthesis typically involves multi-step reactions:

Cyclopropane Ring Formation : Cyclopropanation of a carboxylic acid precursor (e.g., via [2+1] cycloaddition or using dihalocarbene reagents) .

Piperazine Coupling : Reacting the cyclopropane intermediate with piperazine under nucleophilic substitution or amide-bond-forming conditions (e.g., EDC/HOBt) .

Salt Formation : Treating the free base with HCl to yield the dihydrochloride salt .

Q. Purity Optimization :

  • Chromatography : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
  • Recrystallization : Solvent systems like ethanol/water (4:1 v/v) reduce residual solvents .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer :

  • NMR Spectroscopy : Confirm cyclopropane geometry (e.g., 1^1H NMR: δ 1.2–1.5 ppm for cyclopropane protons) and piperazine integration .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+^+ and isotopic pattern for Cl^- .
  • X-ray Crystallography : Resolve stereochemistry and salt formation (e.g., HCl coordination) .
  • Elemental Analysis : Validate stoichiometry (C, H, N, Cl content) .

Q. How does solubility and stability vary under experimental conditions?

Methodological Answer :

  • Solubility :
    • Aqueous : Soluble in water (≥50 mg/mL at pH 3–4 due to dihydrochloride salt) .
    • Organic Solvents : Limited solubility in DMSO (10–20 mg/mL); use co-solvents (e.g., 10% PEG-400) for in vitro assays .
  • Stability :
    • pH Sensitivity : Degrades above pH 7 (free base precipitation); store at 4°C in acidic buffer (pH 3–5) .
    • Light Sensitivity : Protect from UV light to prevent cyclopropane ring opening .

Advanced Research Questions

Q. What receptor interaction profiles or mechanistic hypotheses exist for this compound?

Methodological Answer :

  • Target Screening : Use radioligand binding assays (e.g., serotonin 5-HT1A_{1A}, dopamine D2_2) due to structural similarity to piperazine-based psychotropics .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to GPCRs or ion channels .
  • Functional Assays : Measure cAMP inhibition (for Gαi-coupled receptors) or calcium flux (for ionotropic targets) .

Q. How can structure-activity relationships (SAR) guide bioactivity optimization?

Methodological Answer :

  • Cyclopropane Modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) to enhance metabolic stability .
  • Piperazine Substitution : Replace with 4-arylpiperazines (e.g., 3-chlorophenyl) to improve receptor selectivity .
  • Carboxylic Acid Bioisosteres : Test tetrazole or oxadiazole replacements to reduce pH-dependent solubility .

Q. Case Study :

  • Analog A : 3-Cl-phenylpiperazine variant showed 3x higher 5-HT1A_{1A} affinity than parent compound .

Q. How should researchers address contradictions between in vitro and in vivo data?

Methodological Answer :

  • Pharmacokinetic Analysis : Measure bioavailability (e.g., plasma AUC in rodents) to identify absorption barriers .
  • Metabolite Profiling : Use LC-MS/MS to detect active/inactive metabolites (e.g., N-oxidation of piperazine) .
  • Tissue Distribution : Autoradiography or PET imaging to assess brain penetration (critical for CNS targets) .

Q. Example :

  • In Vitro IC50_{50} : 50 nM (5-HT1A_{1A}) vs. In Vivo ED50_{50} : 10 mg/kg. Discrepancy attributed to poor BBB penetration .

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